![molecular formula C28H32O5 B1248838 Cochinchinone A](/img/structure/B1248838.png)
Cochinchinone A
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Overview
Description
Cochinchinone A is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1, 3 and 7, a prenyl group at position 2 and a geranyl group at position 4. Isolated from Cratoxylum cochinchinense, it exhibits cytotoxic and antioxidant activities. It has a role as an antioxidant, a NF-kappaB inhibitor, an antineoplastic agent and a plant metabolite. It is a member of xanthones and a polyphenol.
Scientific Research Applications
Phytopharmaceutical Potentials
Cochinchinone A, found in various plants, exhibits a range of medicinal properties. For instance, Symplocos cochinchinensis, a plant containing Cochinchinone A, has been recognized for its anti-snake venom activity and anticancer activity. These properties highlight the potential of Cochinchinone A in the development of pharmaceutical products and therapeutic applications. Particularly, the anti-snake venom and anticancer activities suggest its role in designing drugs for treating specific diseases such as cancer and venomous bites (Matta, Nanda, & Mahalingam, 2017).
Nutraceutical Value of Gac Fruit
Cochinchinone A is also found in Gac fruit (Momordica cochinchinensis Spreng), which is rich in phytonutrients. The presence of lycopene and β-carotene in significant amounts in Gac fruit indicates its potential health benefits, particularly in the domain of dietary supplements. The nutraceutical value of Gac fruit, attributed in part to Cochinchinone A, suggests its use as a natural health enhancer and a potential ingredient in health supplements (Abdulqader, Ali, Ismail, & Esa, 2018).
Phytochemical and Pharmacological Properties
Studies on the phytochemical analysis of plants containing Cochinchinone A, such as the Cratoxylum genus, have revealed a spectrum of phytoconstituents including xanthones, triterpenoids, flavonoids, and phenolic compounds. These compounds are associated with a wide range of pharmacological effects, such as antibacterial, antifungal, antioxidant, antimalarial, anti-gastric ulcer, anti-HIV-1 reverse transcriptase, antidiabetic, and anticancer activities. The broad spectrum of pharmacological effects associated with these compounds, including Cochinchinone A, underscores their potential in traditional medicine and the possibility of their development into therapeutic drugs for various ailments (Bok et al., 2023).
properties
Product Name |
Cochinchinone A |
---|---|
Molecular Formula |
C28H32O5 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
4-[(2E)-3,7-dimethylocta-2,6-dienyl]-1,3,7-trihydroxy-2-(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C28H32O5/c1-16(2)7-6-8-18(5)10-13-21-25(30)20(12-9-17(3)4)26(31)24-27(32)22-15-19(29)11-14-23(22)33-28(21)24/h7,9-11,14-15,29-31H,6,8,12-13H2,1-5H3/b18-10+ |
InChI Key |
ZHJQVNDLFGICFY-VCHYOVAHSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C2C(=C(C(=C1O)CC=C(C)C)O)C(=O)C3=C(O2)C=CC(=C3)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C2C(=C(C(=C1O)CC=C(C)C)O)C(=O)C3=C(O2)C=CC(=C3)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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